Esculentin-1ARa
Description
Significance of Antimicrobial Peptides (AMPs) in Innate Immunity and Host Defense
Antimicrobial peptides (AMPs) are crucial components of the innate immune system, serving as a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. mdpi.comfrontiersin.org These naturally occurring molecules are produced by virtually all living organisms, from bacteria to humans. frontiersin.orge-fas.org A key feature of AMPs is their broad-spectrum activity and their ability to rapidly kill microorganisms, often by disrupting their cell membranes. imrpress.comresearchgate.net This mechanism of action makes it difficult for microbes to develop resistance, a significant advantage over conventional antibiotics. researchgate.netplos.org Beyond their direct antimicrobial actions, many AMPs also possess immunomodulatory properties, meaning they can influence the host's immune response to infection. mdpi.comfrontiersin.org
Anuran Skin Secretions as a Rich Source of Bioactive Peptides
The skin of anurans (frogs and toads) is a remarkably rich source of bioactive peptides, including a diverse arsenal (B13267) of AMPs. nih.govscielo.brresearchgate.netspringernature.com These secretions serve as a chemical shield, protecting the amphibians' permeable skin from microbial invasion in their often pathogen-rich environments. e-fas.orgscielo.br The Ranidae family of frogs, in particular, is noted for producing a wide variety of AMPs with significant biomedical potential. researchgate.net Scientists have identified and characterized hundreds of these peptides, which are often grouped into families based on their structure and amino acid sequence, such as the brevinins, dermaseptins, and esculentins. frontiersin.orge-fas.org The study of these anuran peptides has not only provided insights into evolutionary biology but has also opened avenues for the development of new therapeutic agents. nih.govresearchgate.net
Overview of Esculentin-1ARa as a Promising Candidate in Antimicrobial Research
Among the many peptides isolated from frog skin, this compound has emerged as a subject of significant research interest. imrpress.com It belongs to the esculentin (B142307) family of peptides, which are characterized by their relatively large size (often over 40 amino acids) and a conserved C-terminal disulfide bridge. researchgate.net this compound, along with its close relatives, has demonstrated potent activity against a range of microorganisms. researchgate.netresearchgate.net Research into derivatives of the esculentin family, such as Esculentin-1a(1-21)NH2, has highlighted their potential in combating difficult-to-treat infections, including those caused by antibiotic-resistant bacteria like Pseudomonas aeruginosa. plos.orgnih.gov The promising antimicrobial and immunomodulatory properties of the esculentin family position peptides like this compound as valuable leads in the quest for new anti-infective therapies. mdpi.comnih.gov
Properties
bioactivity |
Gram+ & Gram-, |
|---|---|
sequence |
GIFSKINKKKAKTGLFNIIKTVGKEAGMDVIRAGIDTISCKIKGEC |
Origin of Product |
United States |
Discovery, Isolation, and Structural Characterization of Esculentin 1ara
Discovery and Isolation Methodologies from Anuran Species
The identification and purification of Esculentin-1ARa rely on the analysis of skin secretions from specific frog species. Current time information in Washoe County, US.uniroma1.it These secretions are a rich source of a wide array of bioactive peptides. imrpress.com
Identification from Lithobates areolatus and Related Rana Species
This compound was first identified in the skin secretions of the crawfish frog, Lithobates areolatus (formerly Rana areolata). uniroma1.itcpu-bioinfor.org The skin secretions of anuran species like L. areolatus contain a complex mixture of peptides that serve as a chemical defense mechanism. imrpress.com The process of obtaining these secretions typically involves mild electrical stimulation of the skin, which is a non-lethal method that induces the release of the contents of granular glands. nih.gov
Members of the Rana genus, now largely classified under Lithobates for North American species, are known to produce a diverse arsenal (B13267) of antimicrobial peptides. researchgate.netresearchgate.net The specific composition of these peptide repertoires can vary between species, highlighting the evolutionary adaptation of their immune defenses. imrpress.comresearchgate.net
Biochemical Purification and Characterization from Skin Secretions
The purification of this compound from the complex mixture of skin secretions involves a multi-step biochemical process. Current time information in Washoe County, US.nih.gov A common technique used is reverse-phase high-performance liquid chromatography (RP-HPLC). nih.gove-fas.org This method separates peptides based on their hydrophobicity, allowing for the isolation of individual components from the crude secretion.
Once purified, the peptide is subjected to structural characterization. Mass spectrometry is employed to determine the molecular weight of the peptide with high accuracy. nih.gov To determine the amino acid sequence, automated Edman degradation is a classical and effective method. nih.gov This process sequentially removes amino acid residues from the N-terminus of the peptide, which are then identified.
Primary Structure and Sequence Diversity of this compound
The primary structure, or the linear sequence of amino acids, is a fundamental determinant of a peptide's function and properties. libretexts.orgkhanacademy.org
Amino Acid Sequence Determination of this compound
The amino acid sequence of this compound has been determined through sequencing techniques. uniroma1.itresearchgate.net The primary structure of this compound is as follows:
GIFSKINKKKAKTGLFNIIKTVGKEAGMDVIRAGIDTISCKIKGEC uniroma1.it
This sequence reveals a peptide of 46 amino acid residues. A key feature of the esculentin (B142307) family, including this compound, is the presence of a C-terminal disulfide bridge. researchgate.netnih.gov This is formed between two cysteine (C) residues, creating a cyclic structure at the end of the peptide chain. researchgate.net
Comparison with Related Esculentin Peptides and Variants
The esculentin family of peptides exhibits a degree of sequence diversity among different frog species and even within the same species. imrpress.comresearchgate.netuniroma1.it This variation often arises from single amino acid substitutions. nih.gov For instance, Esculentin-1a (B1576700) and Esculentin-1b, found in other frog species, differ by just one amino acid. uniroma1.it
Comparing the sequence of this compound to other esculentin peptides reveals conserved regions and variable positions. These variations can influence the peptide's net charge, hydrophobicity, and ultimately its biological activity. researchgate.netuniroma1.it
Below is a table comparing the amino acid sequences of this compound and some of its related peptides.
| Peptide Name | Species | Sequence | Net Charge (at neutral pH) |
| This compound | Lithobates areolatus | GIFSKINKKKAKTGLFNIIKTVGKEAGMDVIRAGIDTISCKIKGEC | +8 |
| Esculentin-1ARb | Lithobates areolatus | GLFPKFNKKKVKTGIFDIIKTVGKEAGMDVLRTGIDVIGCKIKGEC | +9 |
| Esculentin-1a | Pelophylax lessonae/ridibundus | GIFSKLAGKKIKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC | +5 |
| Esculentin-1b | Pelophylax lessonae/ridibundus | GIFSKLAGKKLKNLLISGLKNVGKEVGMDVVRTGIDIAGCKIKGEC | +5 |
| Esculentin-PLa | Lithobates palustris | GLFPKINKKKAKTGVFNIIKTVGKEAGMDLIRTGIDTIGCKIKGEC | +9 |
Data sourced from multiple studies. uniroma1.it
Secondary and Tertiary Conformational Studies
The three-dimensional structure of a peptide is crucial for its biological function. bioninja.com.aucreative-biolabs.com Antimicrobial peptides like this compound often adopt specific secondary and tertiary structures upon interacting with microbial membranes. researchgate.net
In an aqueous solution, many antimicrobial peptides, including those of the esculentin family, are largely unstructured or exist in a random coil conformation. researchgate.netnih.gov However, in the presence of a membrane-mimicking environment, such as solutions containing trifluoroethanol (TFE) or detergents like sodium dodecyl sulfate (B86663) (SDS), they tend to fold into ordered structures. uniroma1.itnih.gov
The predominant secondary structure adopted by esculentin peptides is the α-helix. researchgate.netnih.gov These helices are often amphipathic, meaning they have distinct hydrophobic and hydrophilic faces. researchgate.net This amphipathic character is critical for their mechanism of action, allowing the hydrophobic face to interact with the lipid core of the bacterial membrane and the hydrophilic, often positively charged, face to interact with the polar head groups of the phospholipids (B1166683) and the aqueous environment.
Formation of Alpha-Helical Structures in Membrane-Mimicking Environments
In an aqueous solution, this compound, like many other linear antimicrobial peptides, is largely unstructured. farmaciajournal.comnih.gov However, upon encountering a bacterial membrane or a membrane-mimicking environment, it undergoes a significant conformational change, folding into a stable alpha-helical structure. nih.govfarmaciajournal.com These environments are often simulated in laboratory settings using solutions of trifluoroethanol (TFE) in water or detergent micelles, such as sodium dodecyl sulfate (SDS) or dodecylphosphocholine (B1670865) (DPC), which mimic the lipid bilayer of a cell membrane. nih.govresearchgate.net
The propensity to form an alpha-helix is a defining structural characteristic of the esculentin family and is considered crucial for its biological function. researchgate.netnih.gov This induced structure is stabilized by internal hydrogen bonds within the peptide backbone. researchgate.net The formation of this secondary structure is a critical step that precedes the peptide's insertion into and disruption of the membrane. nih.govnih.gov The transition from a random coil in solution to an ordered helix upon membrane binding allows the peptide to adopt the appropriate orientation for interacting with the lipid bilayer. nih.gov
Role of Amphipathicity in Membrane Interaction
The alpha-helical structure adopted by this compound is amphipathic, meaning it possesses distinct regions of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues. nih.govresearchgate.net When the peptide folds into its helical conformation, the hydrophobic residues align on one face of the helix, while the cationic (positively charged) and polar hydrophilic residues align on the opposite face. researchgate.net
This amphipathic character is fundamental to its mechanism of membrane interaction. nih.govnih.gov The process begins with an initial electrostatic attraction between the positively charged (cationic) face of the peptide and the negatively charged components of microbial cell membranes, such as phospholipids. mdpi.comfarmaciajournal.comresearchgate.net This interaction concentrates the peptide at the bacterial surface. mdpi.com
Following this initial binding, the hydrophobic face of the peptide interacts with the lipid core of the membrane. researchgate.netfrontiersin.org This insertion disrupts the integrity of the lipid bilayer. nih.gov The intercalation of multiple peptide helices into the membrane can lead to the formation of pores or channels, or a general destabilization described by models like the "barrel-stave," "toroidal pore," or "carpet" model. farmaciajournal.comresearchgate.net This disruption ultimately compromises the membrane's barrier function, leading to leakage of intracellular contents and cell death. nih.govnih.gov The amphipathic structure is therefore essential for the peptide's ability to effectively permeate and damage the target cell membrane. researchgate.net
Biological Activities of Esculentin 1ara and Its Derivatives in Preclinical Models
Comprehensive Antimicrobial Efficacy
The antimicrobial spectrum of Esculentin-1ARa derivatives is broad, covering both Gram-positive and Gram-negative bacteria. Research highlights their efficacy not only against planktonic, free-living cells but also against complex, structured biofilm communities, which are notoriously difficult to eradicate.
While initially recognized for potent activity against Gram-negative bacteria, strategic modifications to esculentin-derived peptides have enhanced their efficacy against Gram-positive pathogens.
The parent peptide Esc(1-21) initially showed poor efficacy against Gram-positive bacteria like Staphylococcus aureus. nih.gov However, researchers have successfully engineered derivatives with potent anti-staphylococcal activity. A study focused on single-residue substitution found that replacing Glycine at position 8 with α-aminoisobutyric acid (Aib), Proline, or D-Proline conferred significant activity against S. aureus, including its drug-resistant and biofilm-forming phenotypes. nih.gov
Another area of research involves the use of antimicrobial peptides (AMPs) in combination with nanoparticles to enhance their stability and effectiveness. In one study, synthetic peptides were encapsulated in poly-lactic-co-glycolic-acid (PLGA) nanoparticles. nih.govmdpi.com This encapsulation improved the antimicrobial activity against Methicillin-resistant Staphylococcus aureus (MRSA), significantly lowering the concentration required to inhibit bacterial growth. nih.govmdpi.com For instance, the MIC₅₀ (the concentration required to inhibit 50% of bacterial growth) for the peptide G17 decreased from 1.5 µM to 0.2 µM when encapsulated. nih.govmdpi.com
Table 1: In Vitro Activity of Peptide-Loaded Nanoparticles Against MRSA Data sourced from multiple studies.
| Compound | Form | Target Organism | MIC₅₀ (µM) |
|---|---|---|---|
| G17 | Free Peptide | MRSA | 1.5 |
| G17NP | PLGA Nanoparticle | MRSA | 0.2 |
| G19 | Free Peptide | MRSA | 1.5 |
| G19NP | PLGA Nanoparticle | MRSA | 0.7 |
Studies have shown that various antimicrobial agents exhibit inhibitory effects against Bacillus megaterium. For example, madecassic acid and certain flavonoids have demonstrated antibacterial activity against this organism with Minimum Inhibitory Concentration (MIC) values of 62.5 µg/mL. mdpi.comtaylorandfrancis.com Similarly, research into the antimicrobial properties of extracts from Bacillus megaterium itself has shown it can inhibit the growth of pathogens like S. aureus. biorxiv.org
Streptococcus pyogenes, a major cause of bacterial pharyngitis, is also susceptible to certain antimicrobial peptides and compounds. nih.govcore.ac.uk While direct studies of this compound against S. pyogenes are less common, the broader class of antimicrobial peptides is recognized as a promising area for developing new treatments against this pathogen. core.ac.uknih.gov Research on other natural compounds, like the monoterpenoid phenol (B47542) carvacrol, has detailed mechanisms of action that involve disrupting the bacterial membrane integrity of S. pyogenes. mdpi.com
This compound and its derivatives have been extensively characterized for their powerful activity against Gram-negative bacteria, which are a frequent cause of multidrug-resistant infections. nih.govfrontiersin.org
Pseudomonas aeruginosa is an opportunistic pathogen known for its ability to form resilient biofilms, contributing to chronic and difficult-to-treat infections. nih.govresearchgate.net The derivative Esc(1-21) has shown potent activity against both free-living (planktonic) and biofilm-embedded P. aeruginosa cells. nih.govresearchgate.net
Research indicates that Esc(1-21) can kill sessile bacteria within biofilms at concentrations only threefold higher than its MIC against planktonic cells. nih.gov This is a significant improvement over some conventional antibiotics that may require concentrations up to 100-fold higher than their MIC to be effective against biofilms. nih.gov Furthermore, its diastereomer, Esc(1-21)-1c, has demonstrated even greater efficacy in disrupting established biofilms, achieving up to 85% killing of biofilm-associated bacteria. nih.gov This peptide has also been shown to inhibit biofilm formation at concentrations below its MIC by interfering with bacterial motility and the production of virulence factors. researchgate.netnih.gov
**Table 2: Anti-Biofilm Activity of Esculentin-1a (B1576700) Derivatives Against P. aeruginosa*** *Data extracted from preclinical studies.
| Peptide | Activity | Observation |
|---|---|---|
| Esc(1-21) | Biofilm Eradication | Kills sessile cells within 2 hours. nih.gov |
| Esc(1-21)-1c | Biofilm Disruption | Achieves up to 85% killing of biofilm bacteria. nih.gov |
| Esc(1-21)-1c | Biofilm Prevention | Inhibits biofilm formation at sub-MIC levels by reducing motility and virulence factor production. researchgate.netnih.gov |
Esculentin-1a derivatives have also been evaluated for their effectiveness against pathogenic Escherichia coli, including the enterohemorrhagic strain O157:H7, which can cause severe food-borne illness. mdpi.comnih.gov The synthetic peptide Esc(1-21) demonstrated a strong inhibitory effect on both a non-pathogenic E. coli K12 strain and the pathogenic O157:H7 strain, with MIC values of 2 µM and 4 µM, respectively. nih.govmdpi.com Another derivative, Esc(1-18), was also active, though at higher concentrations. nih.govmdpi.com
These peptides have been shown to reduce biofilm formation at concentrations below their MIC. mdpi.comnih.gov Transcriptional analysis revealed that the peptides induce the expression of genes involved in biofilm regulation and dispersal. mdpi.comnih.gov The bactericidal action of a related peptide, Esc(1-18), was found to be rapid and coincided with the permeation of both the outer and inner bacterial membranes. nih.gov
Table 3: Minimum Inhibitory Concentration (MIC) of Esculentin (B142307) Derivatives Against E. coli Strains Source: Derived from in vitro antimicrobial testing. nih.govmdpi.com
| Peptide | E. coli K12 (MIC in µM) | E. coli O157:H7 EDL933 (MIC in µM) |
|---|---|---|
| Esc(1-21) | 2 | 4 |
| Esc(1-18) | 16 | 32 |
| Kanamycin (control) | 16 | 16 |
Antibacterial Activity Against Gram-Negative Organisms
Activity against Acinetobacter baumannii and Stenotrophomonas maltophilia
Esculentin-1a derived peptides have demonstrated significant antibacterial activity against multidrug-resistant Gram-negative bacteria, including Acinetobacter baumannii and Stenotrophomonas maltophilia. These pathogens are of major clinical concern due to their increasing resistance to conventional antibiotics. nih.govnih.gov
Acinetobacter baumannii: The peptide derivative Esculentin-1a(1-21)NH₂ [Esc(1-21)] has been studied for its efficacy against multidrug-resistant A. baumannii clinical isolates. nih.gov Research has revealed a synergistic effect when Esc(1-21) is combined with colistin (B93849), a last-resort antibiotic for treating infections caused by carbapenem-resistant A. baumannii. nih.govfrontiersin.org This combination was found to synergistically inhibit the growth and kill all tested strains. nih.gov When used together at concentrations below their individual minimum inhibitory concentrations (MICs), the two agents potentiated their membrane-perturbing effects and slowed microbial growth. nih.gov Other antimicrobial peptides (AMPs) like melittin, indolicidin, and mastoparan (B549812) have also shown good activity against both colistin-susceptible and colistin-resistant A. baumannii. nih.gov
Stenotrophomonas maltophilia: S. maltophilia is another opportunistic pathogen known for its intrinsic resistance to multiple antibiotics, including the ability to form biofilms. litfl.com The N-terminal fragment of esculentin-1b, Esc(1-18), has been evaluated for its bactericidal effect against clinical strains of S. maltophilia. nih.gov Studies have shown a synergistic bactericidal effect when Esc(1-18) is combined with conventional antibiotics like amikacin (B45834) or colistin. nih.gov This synergy was observed against strains both with and without pre-existing resistance to these antibiotics. nih.gov The findings suggest that pre-exposing S. maltophilia to sub-bactericidal concentrations of Esc(1-18) can increase the bacteria's susceptibility to amikacin or colistin, potentially making resistant strains susceptible to these drugs once again. nih.gov
**Table 1: Activity of Esculentin-1a Derivatives and Comparators against *A. baumannii***
| Compound | Target Organism | Activity Type | Key Findings |
|---|---|---|---|
| Esc(1-21) | A. baumannii (multidrug-resistant) | Synergistic | Synergistic growth inhibition and killing when combined with colistin. nih.gov |
| Mastoparan | A. baumannii (colistin-resistant) | Bactericidal | Showed good activity against both colistin-susceptible and resistant strains. nih.gov |
| Magainin 2 | A. baumannii (drug-resistant) | Antibacterial | Exhibited more potent activity than ciprofloxacin (B1669076) and gentamicin. mdpi.com |
Antifungal and Anti-Yeast Activity
Esculentin-1a and its derivatives have shown promising activity against various fungal and yeast pathogens, which are responsible for a range of infections in both humans and plants. nih.govnih.gov
Activity against Candida albicans
Candida albicans is a major human fungal pathogen, capable of causing life-threatening invasive infections, particularly in immunocompromised individuals. nih.govnih.gov The emergence of drug-resistant strains complicates treatment. d-nb.info The N-terminal 1-18 fragment of esculentin-1b, Esc(1-18), has demonstrated potent anti-Candida activity. nih.govnih.gov
Research shows that Esc(1-18) exhibits rapid, fungicidal action, causing a significant reduction in the viability of both the yeast and the more virulent hyphal forms of C. albicans. nih.gov Its mechanism of action is primarily based on membrane perturbation. nih.gov A key finding is that at sub-inhibitory concentrations, Esc(1-18) can inhibit the transition of C. albicans from the yeast form to the hyphal form, a critical step in its virulence. nih.gov This activity is significant as few AMPs have been shown to be effective against the hyphal phenotype. nih.gov The anti-Candida activity of the full-length esculentin-1 (B1576701) peptide is only slightly higher than that of its shorter Esc(1-18) fragment. nih.gov
**Table 2: Antifungal Activity of Esculentin-1b Derivative against *Candida albicans***
| Peptide | Target | Concentration | Effect |
|---|---|---|---|
| Esc(1-18) | C. albicans (yeast/hyphal cells) | 16 μM | ~80% reduction in viable cells within 20 minutes. nih.gov |
| Esc(1-18) | C. albicans (developing biofilm) | - | Fungicidal activity on 12h and 18h developing biofilms. nih.gov |
| Esc(1-18) | C. albicans (yeast-to-hypha transition) | Sub-inhibitory | Inhibits transition to the more virulent hyphal form. nih.gov |
Efficacy against Plant Pathogens (e.g., Phytophthora nicotianae)
Phytophthora nicotianae is a destructive oomycete pathogen that affects a wide range of plants, including tomato and pineapple, causing diseases like crown and root rot. ishs.orgtci-thaijo.orgresearchgate.net While direct studies specifically testing this compound against P. nicotianae are limited, the broader class of antimicrobial peptides (AMPs) is being explored as a promising alternative to chemical pesticides for controlling plant diseases. nih.govfrontiersin.org
AMPs can confer resistance to various plant pathogens. frontiersin.org For instance, certain synthetic peptides have shown broad-spectrum fungicidal activity against economically important plant pathogens. nih.gov Other studies have demonstrated that expressing recombinant peptides in transgenic plants can significantly protect them from fungal infections, delaying the onset of disease symptoms by several weeks. frontiersin.org The mechanism often involves inhibiting the growth and development of the pathogen. frontiersin.org Given the broad-spectrum activity of esculentin peptides, they represent potential candidates for developing new strategies to combat plant pathogens like P. nicotianae.
Anti-Biofilm Properties of this compound
Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously difficult to eradicate and exhibit high tolerance to conventional antibiotics. nih.govresearchgate.netresearchgate.net Esculentin-1a and its derivatives have demonstrated potent activity against both the formation of biofilms and the eradication of established, mature biofilms. researchgate.netnih.gov
Inhibition of Biofilm Formation
Esculentin peptides can prevent the formation of biofilms at concentrations below those required to kill the planktonic (free-floating) bacteria. nih.govnih.gov The derivative Esc(1-21) and its diastereomer Esc(1-21)-1c have been shown to inhibit biofilm formation by Pseudomonas aeruginosa. nih.govnih.gov The D-amino acid-containing isomer, Esc(1-21)-1c, was particularly effective, preventing biofilm formation at concentrations ranging from ½ to 1/16 of its MIC. nih.gov
The mechanism behind this inhibition is linked to the peptides' ability to interfere with bacterial motility and reduce the production of key virulence factors and metabolites, such as pyoverdine and rhamnolipids, which are essential for biofilm development. nih.govnih.gov Furthermore, these peptides can downregulate the expression of genes critical for biofilm formation and bacterial virulence. nih.govnih.gov Similarly, the related compound esculetin (B1671247) has been shown to inhibit biofilm formation in Aeromonas hydrophila in a concentration-dependent manner, achieving up to 79% inhibition. frontiersin.org
Disruption and Eradication of Mature Biofilms
Beyond preventing their formation, esculentin peptides are also capable of disrupting and killing cells within pre-formed, mature biofilms. researchgate.netnih.gov Esc(1-21) is effective in eliminating biofilm cells of P. aeruginosa within a few hours. nih.govresearchgate.net The minimum bactericidal concentration required to kill biofilm cells (MBCb) for Esc(1-21) was found to be only threefold higher than its MIC for planktonic cells, a significant advantage over many conventional antibiotics which can require concentrations up to 100-fold higher. nih.govresearchgate.net
Microbiological assays and scanning electron microscopy have confirmed that esculentin-derived peptides can disrupt the structure of P. aeruginosa biofilms formed on surfaces like soft contact lenses. nih.gov The diastereomer Esc(1-21)-1c showed greater efficacy in these studies, causing up to 85% killing in established biofilms. nih.gov The primary mechanism for this disruptive activity is the peptide's ability to perturb and damage the membrane of the bacterial cells embedded within the biofilm matrix. nih.govmdpi.com
Table 3: Anti-Biofilm Activity of Esculentin-1a Derivatives
| Peptide/Compound | Target Organism | Biofilm Stage | Key Findings |
|---|---|---|---|
| Esc(1-21)-1c | P. aeruginosa | Formation | Inhibited biofilm formation at concentrations from 1/16 to ½ MIC. nih.gov |
| Esc(1-21) | E. coli O157:H7 | Formation | Reduced biofilm formation at sub-MIC doses. nih.gov |
| Esculetin | A. hydrophila | Formation | Up to 79% inhibition of biofilm formation. frontiersin.org |
| Esc(1-21) | P. aeruginosa | Mature | Eradicated biofilm cells within 2 hours. nih.govresearchgate.net |
| Esc(1-21)-1c | P. aeruginosa | Mature | Caused up to 85% killing in mature biofilms on contact lenses. nih.gov |
Cellular Modulation and Regenerative Capacity in In Vitro Models
Research into the therapeutic potential of this compound and its derivatives has revealed significant effects on cellular behavior, particularly in processes relevant to wound healing and tissue repair. In vitro studies using various cell models have demonstrated the capacity of these peptides to stimulate cell migration and promote the closure of epithelial gaps, highlighting their regenerative capabilities.
A key derivative of the frog-skin antimicrobial peptide esculentin-1a, identified as esculentin-1a(1-21)NH₂, has been shown to significantly stimulate the migration of human keratinocytes. nih.govplos.org This pro-migratory activity was observed in both the immortalized human keratinocyte cell line (HaCaT) and in primary human epidermal keratinocytes. nih.govplos.org Studies using in vitro re-epithelialization assays found that esculentin-1a(1-21)NH₂ effectively promotes cell migration across a broad range of concentrations, from 0.025 to 4 μM. nih.govplos.org
Notably, the stimulatory effect of esculentin-1a(1-21)NH₂ on HaCaT cell migration was found to be more efficient than that of the human cathelicidin (B612621) LL-37, a well-known antimicrobial peptide with wound-healing properties. plos.org While LL-37 lost its activity at concentrations of 1 and 4 μM, esculentin-1a(1-21)NH₂ maintained its pro-migratory effects. plos.org The underlying mechanism for this peptide-induced cell migration involves the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. nih.govplos.org
Table 1: Effect of Esculentin-1a(1-21)NH₂ on Keratinocyte Migration
| Cell Type | Peptide | Effective Concentration Range | Key Findings | Reference |
|---|---|---|---|---|
| HaCaT cells (immortalized human keratinocytes) | Esculentin-1a(1-21)NH₂ | 0.025 - 4 μM | Significantly stimulates cell migration; more efficient than LL-37. | nih.govplos.org |
| Primary human epidermal keratinocytes | Esculentin-1a(1-21)NH₂ | - | Confirms the pro-migratory activity observed in HaCaT cells. | nih.gov |
The stimulation of keratinocyte migration by esculentin-1a(1-21)NH₂ directly translates to the promotion of re-epithelialization in in vitro wound healing models. plos.orgplos.org These assays, often called "scratch assays," create a cell-free gap in a confluent monolayer of cells, mimicking a wound. uni-hannover.deresearchgate.netnih.gov The rate of "wound" closure is then measured over time.
In experiments using ibidi culture inserts to create a pseudo-wound in a monolayer of HaCaT cells, treatment with esculentin-1a(1-21)NH₂ led to a significantly faster closure of the cell-free area compared to untreated control cells. plos.org This effect was observed at various concentrations, demonstrating the peptide's robust ability to promote the re-establishment of the epithelial layer. plos.org The ability of this peptide to encourage the resurfacing of a surrogate wound in vitro suggests its potential as a novel agent to promote skin re-epithelialization. plos.org
Beyond its regenerative properties, derivatives of esculentin-1a demonstrate a crucial ability to combat intracellular pathogens. The peptide Esc(1-21) and its diastereomer, Esc(1-21)-1c, have been shown to kill Pseudomonas aeruginosa after the bacteria have been internalized by human bronchial epithelial cells. nih.govnih.gov This is particularly relevant for conditions like cystic fibrosis (CF), where P. aeruginosa can invade airway cells to evade antibiotic treatment. nih.govnih.gov
Both peptides were effective in killing internalized bacteria in bronchial cells expressing either the functional or the mutated ΔF508 cystic fibrosis transmembrane conductance regulator (CFTR). nih.govnih.gov The diastereomer, Esc(1-21)-1c, exhibited higher efficacy, achieving 90% killing of the internalized P. aeruginosa at a concentration of 15 μM within one hour. nih.govnih.gov Further studies provided more detailed efficacy data at lower concentrations.
Table 2: Efficacy of Esculentin-1a Derivatives Against Internalized P. aeruginosa
| Peptide | Cell Line | Concentration | Bacterial Reduction | Time | Reference |
|---|---|---|---|---|---|
| Esc(1-21) | Bronchial Cells (Normal) | 5 μM | 15-20% | 1 hour | frontiersin.org |
| Esc(1-21)-1c | Bronchial Cells (Normal) | 5 μM | 15-20% | 1 hour | frontiersin.org |
| Esc(1-21) | Bronchial Cells (ΔF508) | 5 μM | 40% | 1 hour | frontiersin.org |
| Esc(1-21)-1c | Bronchial Cells (ΔF508) | 5 μM | 60% | 1 hour | frontiersin.org |
| Esc(1-21)-1c | Bronchial Cells (CF) | 15 μM | 90% | 1 hour | nih.govnih.gov |
Promotion of Re-epithelialization in In Vitro Wound Healing Assays
Limited Induction of Bacterial Resistance
A significant advantage of antimicrobial peptides (AMPs) like esculentin derivatives is their potential to circumvent the development of bacterial resistance, a major challenge with conventional antibiotics. nih.gov The mechanism of action for many AMPs involves the physical disruption of the bacterial membrane, a process that is thought to be less susceptible to the development of resistance compared to the single-target mechanisms of many traditional antibiotics. nih.govnih.gov
The capacity of two esculentin-derived peptides, Esc(1-21) and its diastereomer Esc(1-21)-1c, to induce resistance in P. aeruginosa was evaluated. nih.gov The study involved exposing the bacteria to sub-inhibitory concentrations of the peptides over 15 cycles. nih.gov The results showed no change in the Minimal Inhibitory Concentrations (MICs) for the peptides, indicating that P. aeruginosa did not develop resistance to them. nih.gov In stark contrast, the same exposure protocol with conventional antibiotics resulted in a significant increase in their MICs, demonstrating acquired resistance. nih.gov
Table 3: Induction of Resistance in P. aeruginosa After 15 Cycles of Exposure
| Compound | Fold Increase in MIC | Reference |
|---|---|---|
| Esc(1-21) | No Change | nih.gov |
| Esc(1-21)-1c | No Change | nih.gov |
| Conventional Antibiotics | 8 to 128-fold | nih.gov |
Compound Reference Table
Mechanisms of Action of Esculentin 1ara
Membrane-Targeting Mechanisms
The initial interaction of Esculentin-1ARa with bacterial cells is governed by electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. imrpress.comresearchgate.net This is a common feature of many AMPs, allowing them to selectively target microbial cells over host cells. imrpress.comsemanticscholar.org
Esculentin-1a (B1576700) and its fragments are known to rapidly permeabilize the plasma membranes of a wide range of microbes. nih.govnih.gov This disruption of the membrane's integrity is a key element of their bactericidal action. researchgate.netresearchgate.net The process leads to the leakage of intracellular contents and ultimately cell death. uniroma1.itfrontiersin.org Studies have shown that fragments of esculentin-1 (B1576701), such as the N-terminal 1-18 region, are capable of increasing the permeability of both the outer and inner bacterial membranes. nih.gov This membrane-disrupting capability is a hallmark of many AMPs and is considered a primary mechanism for their antimicrobial efficacy. researchgate.netmdpi.com
The outer membrane of Gram-negative bacteria, rich in lipopolysaccharide (LPS), presents a significant barrier to many antimicrobial agents. stfc.ac.ukfrontiersin.org LPS is an amphipathic molecule with a hydrophobic lipid A portion anchored in the membrane and a hydrophilic polysaccharide chain extending outwards. stfc.ac.uknih.govwikipedia.org The initial interaction of cationic AMPs like this compound with Gram-negative bacteria is the electrostatic binding to the anionic LPS molecules. researchgate.net This interaction is crucial for destabilizing the outer membrane and allowing the peptide to access the inner cytoplasmic membrane. semanticscholar.orgfrontiersin.org The structure of the LPS core oligosaccharide has been shown to significantly influence the susceptibility of E. coli to various cationic AMPs. frontiersin.org Once past the outer membrane, AMPs interact with the cytoplasmic membrane, which can lead to permeabilization and depolarization. semanticscholar.org
Several models describe how AMPs disrupt bacterial membranes, and these are likely relevant to the action of this compound. These models include:
Barrel-stave model: In this model, the peptides insert into the membrane and aggregate to form a pore resembling a barrel, with the hydrophobic surfaces of the peptides facing the lipid core of the membrane and the hydrophilic surfaces lining the aqueous channel. researchgate.netuniroma1.it
Toroidal-pore (wormhole) model: Here, the peptides induce the lipid monolayer to bend and fold into the pore, such that the pore is lined by both the peptides and the head groups of the lipid molecules. researchgate.netuniroma1.it This model also involves membrane thinning. researchgate.netuniroma1.it Magainins are examples of peptides that are thought to form toroidal pores. uniroma1.itbiorxiv.org
Carpet model: In this mechanism, the peptides accumulate on the surface of the membrane, forming a "carpet." researchgate.netuniroma1.it Once a threshold concentration is reached, they disrupt the membrane in a detergent-like manner, leading to the formation of transient holes or micelles. researchgate.netresearchgate.netuniroma1.it
The specific model that best describes the action of this compound may depend on factors such as its concentration and the lipid composition of the target membrane. researchgate.net Some peptides can even exhibit different mechanisms at different concentrations. mdpi.com
Interactions with Bacterial Outer and Inner Membrane Components (e.g., LPS)
Intracellular Mechanisms and Target Interaction
While membrane disruption is a primary mechanism, some AMPs, including derivatives of Esculentin-1a, can translocate across the cell membrane to act on intracellular targets without causing complete membrane lysis. nih.govfrontiersin.org This dual mode of action can be particularly effective. mdpi.com
Once inside the bacterial cell, AMPs can interfere with essential cellular processes. nih.govmdpi.com This can include the inhibition of DNA, RNA, or protein synthesis. semanticscholar.orgmdpi.com For instance, some AMPs are known to bind to nucleic acids or inhibit enzymes crucial for cellular metabolism, such as DNA topoisomerase I. mdpi.commdpi.com Derivatives of Esculentin-1 have been shown to influence the expression of genes involved in biofilm formation in E. coli O157:H7, such as csrA and hha. nih.gov This suggests that beyond simple membrane disruption, these peptides can modulate specific regulatory pathways within the bacteria.
Studies using fluorescently labeled Esculentin-1a-derived peptides have visualized their entry into eukaryotic cells. nih.gov These peptides can enter cells through a self-translocation process, likely by causing localized lipid destabilization in the membrane, rather than through endocytosis. nih.gov Once inside, they can show a differential distribution. For example, in bronchial epithelial cells, Esc(1-21), a derivative of Esculentin-1a, has been observed to have a predominant perinuclear localization. nih.gov This ability to enter host cells and act on intracellular bacteria is a significant advantage, as it allows the peptide to target pathogens that have invaded host tissues. nih.govnih.gov
Table of Research Findings on this compound Mechanisms
| Mechanism Category | Specific Mechanism | Key Findings | Supporting Evidence |
|---|---|---|---|
| Membrane-Targeting | Permeabilization and Disruption | Rapidly makes bacterial plasma membranes permeable, leading to leakage of cellular contents. nih.govresearchgate.netnih.gov | Increased uptake of membrane-impermeable dyes. nih.govfrontiersin.org |
| Interaction with LPS | Binds to the negatively charged LPS of Gram-negative bacteria, destabilizing the outer membrane. semanticscholar.orgresearchgate.netfrontiersin.org | Studies with LPS-deficient bacterial mutants show increased susceptibility. frontiersin.org | |
| Pore Formation Models | Acts through models like barrel-stave, toroidal-pore, or carpet mechanisms to create pores or disrupt the membrane. researchgate.netresearchgate.netuniroma1.it | Biophysical studies with model membranes. frontiersin.orgbiorxiv.org | |
| Intracellular Mechanisms | Inactivation of Intracellular Targets | Can inhibit nucleic acid and protein synthesis and modulate gene expression. nih.govsemanticscholar.orgmdpi.com | Changes in the expression of specific bacterial genes (e.g., csrA, hha) upon peptide treatment. nih.gov |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Esculentin-1a |
| Lipopolysaccharide (LPS) |
| Esc(1-21) |
| Magainins |
Inactivation of Essential Intracellular Targets
Modulation of Host Cellular Pathways
This compound and its derivatives have been shown to interact with and modulate key signaling pathways within host cells, playing a role in processes such as wound healing and immune response. This immunomodulatory capacity is a critical aspect of its therapeutic potential. nih.govjmb.or.kr
Epidermal Growth Factor Receptor (EGFR) Activation
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation, initiates several signaling cascades controlling cell growth, proliferation, and migration. uniprot.orgelifesciences.orgnih.govnih.gov Ligand binding to EGFR triggers receptor dimerization and autophosphorylation, leading to the activation of downstream pathways like the RAS-RAF-MEK-ERK and PI3 kinase-AKT pathways. uniprot.orgmdpi.com
Derivatives of Esculentin-1a have been observed to induce re-epithelialization, or wound healing, in lung cells through a mechanism that involves an EGFR-mediated signaling pathway. nih.gov This suggests that the peptide can stimulate cellular processes crucial for tissue repair. The activation of EGFR can be initiated by various ligands, including Epidermal Growth Factor (EGF) and Transforming Growth Factor-alpha (TGF-α). elifesciences.org The resulting signaling cascade can also activate the STAT3 protein, highlighting a point of convergence between these two pathways. uniprot.org
Table 1: Overview of EGFR Activation and Downstream Signaling
| Step | Description | Key Molecules Involved | References |
|---|---|---|---|
| Ligand Binding | Growth factors bind to the extracellular domain of EGFR. | EGF, TGF-α | elifesciences.org |
| Dimerization | Ligand binding induces the formation of EGFR homodimers or heterodimers. | EGFR | elifesciences.orgnih.gov |
| Autophosphorylation | The intracellular kinase domains of the dimerized receptors phosphorylate each other on tyrosine residues. | EGFR Kinase Domain | elifesciences.org |
| Signal Transduction | Phosphorylated EGFR recruits adapter proteins and activates multiple downstream signaling cascades. | GRB2, RAS-RAF-MEK-ERK, PI3K-AKT, STATs | uniprot.org |
STAT3 Protein Activation
The Signal Transducer and Activator of Transcription 3 (STAT3) protein is a transcription factor that plays a pivotal role in various cellular processes, including cell growth, proliferation, apoptosis, and immune responses. medlineplus.govresearchgate.net Activation of STAT3 typically requires phosphorylation on a specific tyrosine residue, which can be triggered by cytokines and growth factors. nih.govwikipedia.org This phosphorylation event allows STAT3 proteins to form dimers, translocate to the nucleus, and regulate the expression of target genes. medlineplus.govresearchgate.netfrontiersin.org
The immunomodulatory functions of antimicrobial peptides like this compound can involve the activation of host immune cells. nih.govuniroma1.it While direct evidence for this compound specifically activating STAT3 is still emerging, the known interplay between EGFR and STAT3 signaling suggests a potential mechanism. uniprot.org The activation of STAT3 is a key event in mediating immune responses and can influence the expression of various genes involved in inflammation and cell survival. medlineplus.govfrontiersin.org
Influence on Bacterial Gene Expression and Virulence Factors
Beyond its effects on host cells, this compound and its derivatives can significantly alter gene expression in pathogenic bacteria, thereby reducing their virulence and ability to cause disease. nih.govmdpi.com This includes the regulation of genes located on pathogenicity islands, interference with quorum sensing systems, and modulation of genes related to biofilm formation.
Regulation of Pathogenicity Island Genes (e.g., espAD, ler)
Pathogenicity islands (PAIs) are distinct genetic elements on bacterial chromosomes that carry genes associated with virulence. frontiersin.org In enterohemorrhagic Escherichia coli (EHEC), the Locus of Enterocyte Effacement (LEE) is a critical PAI that encodes a type III secretion system (T3SS) necessary for forming attaching and effacing (A/E) lesions on intestinal cells. mdpi.comresearchgate.netnih.gov
The expression of the LEE genes is controlled by the master regulator Ler, encoded by the ler gene within the LEE1 operon. mdpi.comresearchgate.net Ler, in turn, activates other LEE operons, including those containing the espA and espD genes, which are essential for the assembly and function of the T3SS. mdpi.comiss.it Studies have shown that a derivative of Esculentin-1a, when used in combination with essential oils, can positively regulate the expression of espAD and ler genes in E. coli O157:H7. iss.it This finding was unexpected, as upregulation of these genes would typically be associated with increased pathogenicity. The study suggests that the observed antimicrobial efficacy of the combination treatment might involve complex interactions that are not solely dependent on the downregulation of these specific virulence genes. iss.it
Effects on Quorum Sensing Systems (e.g., lsrABCFKR, qseBC)
Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression. nih.govdovepress.comfrontiersin.org This system relies on the production and detection of signaling molecules called autoinducers. nih.gov In many Gram-negative bacteria, QS controls the expression of virulence factors and biofilm formation. nih.govnih.gov
Modulation of Biofilm-Related Gene Expression (e.g., flhDC, csrA, hha, nirBDC)
Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection from antibiotics and host immune responses. The formation of biofilms is a complex process regulated by a network of genes.
Derivatives of Esculentin-1a have been shown to inhibit biofilm formation in E. coli O157:H7. nih.gov This inhibition is associated with the upregulation of several genes involved in motility and biofilm regulation. The master operon for flagellar synthesis, flhDC, and genes it regulates, such as fliC, were found to be upregulated in the presence of esculentin (B142307) derivatives. nih.gov Flagella play a dual role in both the initial stages of biofilm development and its later dispersal.
Furthermore, the expression of csrA and hha, two genes that positively regulate flhDC, was also significantly induced. nih.govnih.gov The CsrA protein is a global regulator involved in both biofilm formation and dispersal. nih.gov The nirBDC operon, associated with nitrite (B80452) reduction and potentially nitric oxide production, was also induced, which may contribute to biofilm inhibition or dispersal. nih.gov
Table 2: Effect of Esculentin-1a Derivatives on Biofilm-Related Gene Expression in E. coli O157:H7
| Gene/Operon | Function | Effect of Esculentin-1a Derivative | Reference |
|---|---|---|---|
| flhDC | Master regulator of flagellar synthesis | Upregulated | nih.gov |
| fliC | Encodes flagellin, the main component of flagella | Upregulated | nih.gov |
| csrA | Global regulator of biofilm formation and dispersal | Upregulated | nih.gov |
| hha | Modulator of biofilm formation, influences flhDC | Upregulated | nih.gov |
| nirBDC | Nitrite reductase, may lead to biofilm dispersal | Upregulated | nih.gov |
Impact on Bacterial Motility
The ability of bacteria to move, known as motility, is crucial for colonizing new environments and is a key factor in the virulence of many pathogens. wikipedia.orgnih.gov This movement is often powered by flagella, which are helical filaments rotated by a motor at their base. wikipedia.orghuji.ac.il Research into derivatives of Esculentin-1a, such as Esc(1-21), has shed light on how these peptides interfere with processes linked to motility, particularly in the context of biofilm formation.
Studies on Escherichia coli O157:H7 have shown that treatment with Esculentin-1a derivatives leads to an upregulation of genes that control the bacterial flagellar system. nih.gov Specifically, the expression of the flagellar master regulator, FlhDC, is induced. nih.gov The FlhDC complex is a key transcriptional activator that controls the expression of the entire flagellar gene cascade. This overexpression of the flagellar system has a secondary effect: it strongly inhibits the expression of curli, which are fimbriae involved in adhesion and the initial stages of biofilm development. nih.gov By upregulating the flagellar machinery, the peptide indirectly prevents the bacterial adhesion necessary for biofilm formation. nih.gov Electron microscopy has confirmed this effect, showing that untreated bacterial cells display various fimbriae that connect cells within a biofilm structure, a feature that is impacted by peptide treatment. nih.gov
Therefore, while not directly inhibiting the motor function of flagella, this compound and its derivatives can manipulate the genetic regulation of motility-related structures to impair a bacterium's ability to form stable, sessile communities. nih.govnih.gov
Response to Stress Pathways (e.g., Stringent Response)
Bacteria have evolved sophisticated stress response systems to survive in challenging environments, such as during nutrient starvation or exposure to antimicrobial agents. nih.gov One of the most critical and widespread of these is the stringent response. nih.govlibretexts.org This response is triggered by various stress conditions, including amino acid limitation, and is characterized by the production of intracellular signaling molecules called alarmones, specifically guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). nih.govlibretexts.orgwikipedia.org These alarmones, collectively termed (p)ppGpp, reprogram the cell's transcription, diverting resources from growth and division towards amino acid synthesis and other survival pathways. libretexts.orgplos.org
Derivatives of Esculentin-1a have been found to influence the stringent response pathway in E. coli O157:H7. mdpi.com The stringent response is known to cause a downregulation of the flhDC operon, which controls flagellar synthesis. mdpi.com However, studies with Esculentin-1 derivatives revealed a significant induction of the genes csrA and hha. mdpi.com These genes are known to influence the flhDC operon. This suggests that the peptides mediate their effect on the flagellar system, and consequently on biofilm formation, through the induction of csrA and hha, representing a complex interaction with the stringent response pathway. mdpi.com The peptide's activity also appears to provoke other stress responses, including osmotic and oxidative stress. nih.govmdpi.com
The interaction with stress pathways highlights a sophisticated mechanism of action, where the peptide does not simply act as a direct bactericidal agent but also manipulates the internal regulatory networks that bacteria rely on for survival under duress. mdpi.com
Data Tables
The following table summarizes the observed effects of Esculentin-1a derivatives on specific genes in E. coli, as documented in research findings.
| Peptide Derivative | Bacterial Strain | Target Gene/Operon | Observed Effect | Reference |
| Esc(1-21) | E. coli O157:H7 | csrA | Significant induction | mdpi.com |
| Esc(1-21) | E. coli O157:H7 | hha | Significant induction | mdpi.com |
| Esc(1-18) | E. coli O157:H7 | csrA | Significant induction | mdpi.com |
| Esc(1-18) | E. coli O157:H7 | hha | Significant induction | mdpi.com |
| Esc(1-21) & Esc(1-18) | E. coli O157:H7 | flhDC operon | Upregulation (inferred via csrA/hha induction) | nih.govmdpi.com |
Mentioned Compounds
Structure Activity Relationships Sar and Rational Design Principles for Esculentin 1ara
Impact of Amino Acid Composition and Sequence on Biological Activity
The biological activity of Esculentin-1ARa is intrinsically linked to its amino acid composition and the specific sequence of these residues. imrpress.com Like many AMPs, its effectiveness relies on a delicate balance of key physicochemical properties. imrpress.comnih.gov
Role of Cationic and Hydrophobic Residues in Membrane Selectivity
The selective targeting of microbial membranes over host cells by this compound is largely governed by the strategic placement of its cationic and hydrophobic amino acids. nih.govfrontiersin.org The peptide's net positive charge, conferred by its cationic residues, facilitates initial electrostatic interactions with the negatively charged components of bacterial membranes, such as phospholipids (B1166683) and lipopolysaccharides (LPS). frontiersin.org This initial attraction is a critical first step in its mechanism of action.
Concurrently, the hydrophobic residues are crucial for the peptide's ability to insert into and disrupt the lipid bilayer of the microbial membrane. biorxiv.org The amphipathic nature of AMPs, where hydrophobic and hydrophilic residues are segregated on opposite faces of the molecule, is a key determinant of their lytic activity. frontiersin.org Research on various AMPs has shown that the ratio and distribution of these residues are finely tuned to maximize antimicrobial potency while minimizing toxicity to host cells, which have zwitterionic outer membranes. nih.gov
Table 1: Influence of Cationic and Hydrophobic Residues on Membrane Interaction
| Feature | Role in Microbial Membrane Interaction | Consequence for Selectivity |
| Cationic Residues | Electrostatic attraction to negatively charged membrane components (e.g., LPS, phospholipids). frontiersin.org | Enhances targeting of bacterial cells over zwitterionic mammalian cells. nih.gov |
| Hydrophobic Residues | Insertion into the hydrophobic core of the lipid bilayer, leading to membrane disruption. biorxiv.org | Contributes to the lytic activity against microbial membranes. |
| Amphipathicity | Segregation of cationic and hydrophobic faces allows for initial binding and subsequent membrane insertion. frontiersin.org | Optimizes the balance between antimicrobial efficacy and host cell toxicity. |
Influence of D-Amino Acid Substitutions on Activity and Conformational Stability
The substitution of naturally occurring L-amino acids with their D-enantiomers has emerged as a powerful strategy to modulate the properties of antimicrobial peptides, including derivatives of Esculentin-1a (B1576700). rcsb.orgmdpi.com Introducing D-amino acids can significantly enhance a peptide's stability against proteolytic degradation by host and bacterial proteases, a major hurdle in the therapeutic development of AMPs. researchgate.netnih.govfrontiersin.org
Studies on a derivative of Esculentin-1a, Esc(1-21), revealed that the incorporation of two D-amino acids (D-Leu¹⁴ and D-Ser¹⁷) resulted in a diastereomer, Esc(1-21)-1c, with notable properties. rcsb.orgnih.gov This modified peptide exhibited increased resistance to degradation and was more effective at eradicating Pseudomonas aeruginosa biofilms. nih.gov However, it displayed a weaker bactericidal activity against the planktonic form of the pathogen compared to the all-L-amino acid parent peptide. rcsb.org This difference in activity was attributed to altered interactions with bacterial cell wall components. rcsb.org Furthermore, the presence of D-amino acids was found to reduce the α-helical content of the peptide, which correlated with lower cytotoxicity. rcsb.org
Table 2: Effects of D-Amino Acid Substitution on Esculentin-1a Derivatives
| Peptide | D-Amino Acid Substitutions | Impact on Proteolytic Stability | Impact on Biofilm Eradication | Impact on Planktonic Activity | Impact on α-Helicity |
| Esc(1-21) | None (all L-amino acids) | Lower | Less effective | More potent | Higher |
| Esc(1-21)-1c | D-Leu¹⁴, D-Ser¹⁷ | Higher nih.gov | More effective nih.gov | Less potent rcsb.org | Lower rcsb.org |
Significance of Peptide Length and Fragment Analogues
The length of an antimicrobial peptide is a critical factor influencing its activity and selectivity. nih.gov Research on Esculentin-1b, a closely related peptide, demonstrated that a truncated N-terminal fragment (residues 1-18) retained significant antimicrobial activity, although generally less potent than the full-length 46-residue peptide. nih.gov This suggests that the primary antimicrobial determinants are located within this N-terminal region. nih.gov
Interestingly, the 1-18 fragment showed reduced hemolytic activity compared to the parent peptide, indicating that peptide length can be modulated to improve cell selectivity. nih.gov Further studies on Esculentin-1a derivatives, such as Esc(1-21) and Esc(1-18), have confirmed that these shorter analogues possess a broad spectrum of bactericidal activity. mdpi.com For instance, Esc(1-21) was found to be more effective against E. coli strains than Esc(1-18). mdpi.com These findings highlight that while shorter fragments can be potent, the optimal length for activity against specific pathogens may vary, and that even small differences in length can impact efficacy. mdpi.comnih.gov The study of such fragments is crucial for developing cost-effective synthetic peptides with desirable therapeutic profiles. imrpress.com
Conformational Flexibility and Its Correlation with Activity
The three-dimensional structure of this compound, and its ability to adopt different conformations, is intimately tied to its biological function. rcsb.orguniroma1.it In solution, many antimicrobial peptides are unstructured, but upon interacting with a membrane environment, they fold into their active, often α-helical, conformation. uniroma1.it This conformational flexibility is encoded in the amino acid sequence and is a key aspect of the peptide's mechanism of action. mdpi.com
For a derivative of Esculentin-1a, Esc(1-21), molecular dynamics simulations have shown that it adopts a flexible conformation. uniroma1.it The introduction of D-amino acids, as in the diastereomer Esc(1-21)-1c, was found to reduce the α-helical content. rcsb.org This structural change was associated with a decrease in cytotoxicity, suggesting that a more flexible or less helical structure might be less disruptive to mammalian cell membranes. rcsb.org The ability of the peptide to transition between conformational states is crucial for its ability to traverse the bacterial cell wall and ultimately insert into and disrupt the plasma membrane. rcsb.orgmdpi.com The propensity of a peptide to form kinks or bends can also facilitate the formation of toroidal pores, a common mechanism of membrane permeabilization by AMPs. mdpi.com
Computational Approaches for Selectivity Optimization
In silico methods are increasingly being employed to guide the rational design and optimization of antimicrobial peptides like this compound. mdpi.com Computational tools can predict the physicochemical properties of peptide analogues and model their interactions with membranes, thereby accelerating the identification of candidates with improved selectivity and potency. mdpi.comchiralpedia.com
Quantitative Structure-Activity Relationship (QSAR) models, for example, can establish mathematical relationships between the structural features of peptides and their biological activities. bioinformation.net These models can be trained on existing data to predict the activity of novel sequences, saving time and resources compared to extensive experimental screening. bioinformation.net Machine learning algorithms, such as Random Forests, have shown promise in developing predictive QSAR models for antimicrobial peptides. bioinformation.net
Furthermore, molecular docking and molecular dynamics simulations can provide detailed insights into how peptide analogues interact with bacterial and mammalian membrane models at an atomic level. frontiersin.org These simulations can help to understand the effects of specific amino acid substitutions on peptide conformation, membrane binding affinity, and membrane disruption. rcsb.org By virtually screening libraries of peptide variants, computational approaches can identify promising candidates for synthesis and experimental validation, facilitating a more targeted and efficient optimization process. chiralpedia.com
Advanced Methodologies in Esculentin 1ara Research
Peptide Synthesis and Derivatization Techniques
The chemical synthesis of peptides like Esculentin-1ARa and its analogs is a fundamental aspect of their research, enabling the production of sufficient quantities for structural and functional studies. Advanced methodologies in peptide synthesis also allow for the creation of derivatives with modified properties, which is crucial for understanding structure-activity relationships.
Solid-Phase Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone technique for the artificial production of this compound and its derivatives. bachem.comnih.gov This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. bachem.comnih.gov The process begins with the attachment of the C-terminal amino acid to the resin. bachem.com Each subsequent amino acid, with its amino group temporarily protected, is then coupled to the free amino-terminus of the growing peptide chain. bachem.comcsic.es A key advantage of SPPS is the ability to drive reactions to completion by using an excess of the soluble reagents, which can then be easily removed by filtration and washing. nih.gov
Two primary chemical strategies are employed in SPPS: Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl) chemistry, referring to the type of protecting group used on the alpha-amino group of the amino acids. csic.es The Fmoc strategy is often preferred due to the milder conditions required for the removal of the protecting group. csic.es The choice of resin is also critical and depends on the desired C-terminal modification of the final peptide (e.g., a free acid or an amide). peptide.com
During the synthesis of complex or hydrophobic peptides, aggregation of the growing peptide chains on the resin can occur, hindering subsequent coupling and deprotection steps. sigmaaldrich.com To mitigate this, specialized techniques and reagents can be employed, such as the incorporation of secondary amino acid surrogates that disrupt the formation of secondary structures. sigmaaldrich.com After the final amino acid has been added, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed, typically using a strong acid like trifluoroacetic acid (TFA). sigmaaldrich.com The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
Site-Directed Mutagenesis for Analog Generation
Site-directed mutagenesis is a powerful molecular biology technique used to create specific, targeted changes in a DNA sequence. protocols.io In the context of this compound research, this method is invaluable for generating analogs with single or multiple amino acid substitutions, insertions, or deletions. biozilla.bionih.gov By altering the genetic template that codes for the peptide, researchers can produce a wide array of variants to probe the functional role of specific amino acid residues.
The process typically involves the use of a plasmid containing the gene for the peptide of interest and two synthetic oligonucleotide primers that contain the desired mutation. protocols.iohpst.cz These primers are used in a polymerase chain reaction (PCR) to replicate the plasmid, thereby incorporating the mutation. protocols.io High-fidelity DNA polymerases are used to minimize the introduction of unintended errors during PCR. biozilla.bio
Following the PCR amplification, the original, non-mutated parental DNA template is selectively digested using the DpnI restriction enzyme, which specifically targets methylated DNA. protocols.ioneb.com Since the template DNA is isolated from E. coli and is therefore methylated, while the PCR-synthesized DNA is not, only the mutated plasmids remain. neb.com These mutated plasmids are then transformed into competent E. coli cells for replication. protocols.io The resulting bacterial colonies are screened to identify those containing the correctly mutated plasmid, which is then sequenced to confirm the desired modification. protocols.io This approach allows for the systematic substitution of amino acids to investigate their impact on the peptide's structure, function, and stability. For example, a derivative of esculentin-1a (B1576700), Esc(1-21)-1c, was created with two D-amino acid substitutions at positions 14 and 17. nih.gov
Biophysical Characterization for Structure and Interaction Studies
Understanding the three-dimensional structure of this compound and how it interacts with its biological targets is crucial for elucidating its mechanism of action. A variety of biophysical techniques are employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of peptides and proteins in solution, under conditions that can mimic a physiological environment. uzh.ch For this compound and its analogs, NMR studies provide detailed insights into their conformation.
In aqueous solution, peptides like the esculentin-1a derivative, Esc(1-21), often exist in a random coil structure, as indicated by the lack of specific Nuclear Overhauser Effect (NOE) peaks in their NMR spectra. nih.govresearchgate.net However, in the presence of membrane-mimicking environments, such as lipopolysaccharide (LPS) micelles, these peptides can adopt a more defined structure. nih.govresearchgate.net For instance, Esc(1-21) was found to form an amphipathic helical conformation in LPS micelles. nih.gov
Transferred Nuclear Overhauser Effect Spectroscopy (tr-NOESY) is a specific NMR experiment used to study the conformation of a small molecule (like a peptide) when it is bound to a much larger molecule (like an LPS micelle). nih.gov Saturation Transfer Difference (STD) NMR is another technique that can identify the specific amino acid residues of the peptide that are in close contact with the larger molecule. nih.govresearchgate.net These NMR methods have been instrumental in identifying the amino acid residues of esculentin (B142307) derivatives that are responsible for binding to LPS. nih.gov
Table 1: NMR-Derived Structural Information for Esculentin-1a(1-21)NH2
| Environment | Conformation | Key Structural Features |
|---|---|---|
| Aqueous Solution | Random Coil | Lack of defined secondary structure. nih.govresearchgate.net |
| LPS Micelles | Amphipathic α-helix | Hydrophilic cluster formed by basic lysine (B10760008) residues. nih.gov |
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is a widely used technique to study the secondary structure of peptides and proteins. nih.govjascoinc.com It measures the differential absorption of left- and right-circularly polarized light by chiral molecules. nih.govjascoinc.com The resulting CD spectrum provides information about the proportions of different secondary structural elements, such as α-helices, β-sheets, and random coils. biorxiv.org
CD studies have been crucial in characterizing the conformational changes of this compound and its analogs upon interaction with different environments. researchgate.net Consistent with NMR data, CD spectroscopy has shown that esculentin peptides like esculentin-1a(1-21)NH2 are largely unstructured (random coil) in aqueous solutions. researchgate.net However, in membrane-mimicking environments, such as in the presence of trifluoroethanol (TFE) or lipid vesicles, they adopt a predominantly α-helical conformation. researchgate.netresearchgate.net The degree of helicity is often correlated with the peptide's biological activity. researchgate.net
Table 2: Secondary Structure of Esculentin Peptides by CD Spectroscopy
| Peptide | Environment | Predominant Secondary Structure |
|---|---|---|
| Esculentin-1a(1-21)NH2 | Aqueous Solution | Random Coil researchgate.net |
| Esculentin-1a(1-21)NH2 | Membrane-mimicking (e.g., TFE, liposomes) | α-helix researchgate.net |
| Esc(1-18) | Water | Unstructured researchgate.net |
| Esc(1-18) | TFE/water mixtures | α-helix researchgate.net |
Liposome and Membrane Mimetic Assays
To understand how this compound interacts with and perturbs biological membranes, researchers utilize various assays involving liposomes and other membrane mimetics. taylorfrancis.comresearchgate.net Liposomes are spherical vesicles composed of a lipid bilayer and are excellent models for cellular membranes. researchgate.netnih.gov These assays can provide information on peptide binding, membrane permeabilization, and lipid specificity.
Lipid mixing assays can be employed to determine if a peptide induces the fusion of liposomes, which is indicative of significant membrane disruption. nih.gov The binding of a peptide to liposomes can be quantified using techniques like isothermal titration calorimetry (ITC), which measures the heat changes associated with the binding event. nih.govresearchgate.net For example, ITC studies revealed that the interaction of Esc(1-21) with LPS is an exothermic process with a specific dissociation constant. nih.govresearchgate.net
By using liposomes of varying lipid compositions, researchers can mimic the membranes of different cell types (e.g., bacterial vs. mammalian) and investigate the selectivity of the peptide. For instance, studies have been performed on anionic or zwitterionic membranes to mimic the composition of microbial and mammalian membranes, respectively. rcsb.org These assays are critical for understanding the molecular basis of the peptide's antimicrobial activity and its potential for cell selectivity.
Advanced Microbiological and Cellular Assays
A fundamental step in characterizing any antimicrobial agent is to determine the lowest concentration that inhibits microbial growth (MIC) and the lowest concentration that kills the bacteria (MBC). For this compound and its derivatives like Esculentin-1a(1-21)NH2, these values are typically determined using the broth microdilution method. This involves preparing a two-fold serial dilution of the peptide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of a specific bacterium. After an incubation period, typically 16-20 hours, the MIC is identified as the lowest peptide concentration at which no visible bacterial growth (turbidity) is observed. nih.gov
To determine the MBC, an aliquot from the wells showing no growth is sub-cultured onto an agar (B569324) plate. The lowest concentration that results in no bacterial colonies after further incubation is recorded as the MBC. Research has demonstrated that this compound derivatives show potent activity against a variety of pathogens, with particularly strong effects against Gram-negative bacteria like Pseudomonas aeruginosa. nih.govnih.gov For instance, the MIC for Esculentin-1a(1-21)NH2 against P. aeruginosa strains can range from 2 to 16 μM, while its activity against Staphylococcus aureus is notably weaker, with a reported MIC of 64 μM. nih.gov The MBC for P. aeruginosa biofilms has been recorded at 12 μM, which is only three times higher than its MIC, highlighting its efficacy against these resilient bacterial communities. nih.gov
| Microorganism | Peptide | MIC (μM) | Source |
|---|---|---|---|
| P. aeruginosa ATCC 27853 | Esculentin-1a(1-21)NH2 | 4 | nih.gov |
| P. aeruginosa (Clinical Isolates) | Esculentin-1a(1-21)NH2 | 2 - 8 | nih.gov |
| S. aureus | Esculentin-1a(1-21)NH2 | 64 | nih.gov |
| S. hominis | Esculentin-1a(1-21)NH2 | 1 | nih.gov |
| S. epidermidis | Esculentin-1a(1-21)NH2 | 8 | nih.gov |
To understand the speed at which this compound acts, researchers perform killing kinetics or time-kill assays. In these experiments, a standardized bacterial suspension is exposed to the peptide at a specific concentration (often a multiple of the MIC). At various time points, aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (colony-forming units, CFU/mL). The results reveal how quickly the peptide can reduce the bacterial population. Studies have shown that Esculentin-1a derivatives exhibit rapid killing kinetics against P. aeruginosa. uniroma1.it This rapid action is a key feature, suggesting the peptide's primary mechanism involves direct and swift disruption of the bacterial membrane. nih.govuniroma1.it
Bacterial biofilms are notoriously resistant to conventional antibiotics, making them a significant clinical challenge. The ability of this compound to combat biofilms is assessed through various assays. To test the inhibition of biofilm formation (adhesion), bacteria are grown in microtiter plates in the presence of sub-inhibitory concentrations of the peptide. After incubation, the planktonic (free-floating) cells are washed away, and the remaining biofilm is stained with a dye like crystal violet. The amount of dye retained, which correlates with biofilm biomass, is then quantified.
To assess the effect on mature, pre-formed biofilms, the biofilm is allowed to develop for a set period (e.g., 24 hours) before being treated with the peptide. The reduction in biofilm mass is then measured. Esculentin-1a(1-21) has demonstrated potent activity against both the formation and eradication of P. aeruginosa biofilms. nih.govmdpi.com It can effectively kill cells within an established biofilm and inhibit the re-growth of cells from a treated biofilm. nih.gov The minimum biofilm eradication concentration (MBEC) for Esculentin(1-21) against P. aeruginosa was found to be 6 μM. frontiersin.org
Beyond its antimicrobial properties, this compound has been investigated for its role in wound healing. In vitro re-epithelialization assays, often called "scratch assays," are used to measure the peptide's ability to promote cell migration. In this method, a confluent monolayer of cells, such as human keratinocytes (HaCaT cells), is grown in a culture dish. nih.gov A "wound" is created by manually scratching the monolayer with a pipette tip. researchgate.net The cells are then treated with various concentrations of the peptide, and the rate at which the cells migrate to close the gap is monitored and measured over time using microscopy.
Research has shown that Esculentin-1a(1-21)NH2 significantly stimulates the migration of human keratinocytes, a critical step in skin wound healing. nih.gov This effect was observed over a wide range of concentrations (0.025–4 μM) and was found to be more potent than that of the human cathelicidin (B612621) LL-37. nih.gov This pro-migratory activity suggests the peptide has dual-action potential as both an antimicrobial and a healing agent.
To visualize how this compound interacts with and enters target cells, researchers use confocal microscopy. This technique involves labeling the peptide with a fluorescent dye (e.g., fluorescein) and then incubating it with either bacterial or host cells. uniroma1.itnih.gov The high-resolution images produced by the confocal microscope allow for the precise determination of the peptide's location within the cell (subcellular localization).
Studies using this method have revealed that fluorescently-labeled Esculentin-1a derivatives can translocate across the bacterial membrane of P. aeruginosa. uniroma1.it The peptides were observed to concentrate at the cell poles and septa, areas rich in negatively-charged cardiolipin, suggesting these are initial target sites before the peptide moves into the cell. uniroma1.it This provides direct visual evidence supporting a membrane-disrupting mechanism of action.
Cellular Migration and Re-epithelialization Assays (in vitro)
Molecular Biology and Gene Expression Profiling
To delve deeper into the molecular mechanisms triggered by this compound, researchers analyze its impact on gene expression in both bacterial and host cells. Techniques like reverse transcription-quantitative polymerase chain reaction (RT-qPCR) are employed to measure changes in the messenger RNA (mRNA) levels of specific genes.
When P. aeruginosa is treated with a diastereomer of Esculentin-1a(1-21)NH2, there is a significant downregulation in the expression of genes associated with virulence, motility, and quorum sensing. uniroma1.itnih.gov For example, the expression of lasI and lasB, key genes in quorum sensing and pathogenicity, was reduced by about 95%. uniroma1.it Similarly, genes involved in the biosynthesis of rhamnolipids (rhlA, rhlB), which are crucial for biofilm maintenance, were downregulated by up to 98%. uniroma1.it
In host cells, Esculentin-1a(1-21)NH2 has been shown to promote wound healing by activating specific signaling pathways. nih.govnih.gov Its pro-migratory effect on keratinocytes involves the activation of the epidermal growth factor receptor (EGFR) and the STAT3 protein. nih.gov Furthermore, in human umbilical vein endothelial cells (HUVECs), the peptide promotes migration and proliferation by activating the PI3K/AKT signaling pathway, which is essential for angiogenesis (the formation of new blood vessels). nih.gov This detailed molecular profiling helps to build a complete picture of the peptide's biological activities.
Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR)
Real-time Reverse Transcription Polymerase Chain Reaction (RT-PCR), also known as quantitative RT-PCR (RT-qPCR), is a highly sensitive laboratory technique used to detect and quantify messenger RNA (mRNA) levels. nih.gov The method combines the reverse transcription of RNA into complementary DNA (cDNA) with the amplification of that cDNA using polymerase chain reaction (PCR). wikipedia.org By using fluorescent reporters, the amplification process is monitored in real-time, allowing for the quantification of the initial amount of a specific mRNA transcript. nih.govsolisbiodyne.com This technique is invaluable for studying gene expression, as it reveals how the presence of a substance, such as an antimicrobial peptide, alters the transcription of specific genes in an organism. wikipedia.org
In research related to peptides derived from esculentin-1a, RT-PCR has been employed to analyze the expression of specific genes in bacteria upon exposure to the peptides. For instance, studies on derivatives like Esc(1-21) investigate the transcriptional response of bacteria such as Escherichia coli. This analysis helps to elucidate the molecular pathways affected by the peptide, including those involved in stress response and biofilm formation. nih.gov The precision of RT-PCR allows for the validation of data obtained from broader transcriptomic analyses and provides exact measurements of changes in the expression of targeted genes.
Transcriptomic Analysis of Bacterial Responses
Transcriptomic analysis is a comprehensive method used to study the complete set of RNA transcripts (the transcriptome) produced by an organism under specific conditions. This high-throughput approach, often utilizing RNA sequencing (RNA-Seq), provides a global view of how an organism's gene expression changes in response to environmental stimuli. frontiersin.org In the context of this compound research, transcriptomics is used to understand the wide-ranging effects of the peptide on bacterial gene regulation.
When bacteria are exposed to antimicrobial peptides, they undergo significant stress, leading to widespread changes in their gene expression profile. Transcriptional analysis of E. coli O157:H7 treated with esculentin-1-derived peptides revealed the induced expression of multiple genes. nih.gov These genes are primarily involved in two key processes: the regulation of biofilm formation and dispersal, and the general stress response. nih.gov This suggests that the peptide's mechanism of action involves disrupting pathways critical for bacterial community development and survival. For example, the analysis showed changes in the expression of genes like relA and spoT, which are involved in the stringent response, a key bacterial stress survival mechanism. nih.gov
The table below summarizes the functional categories of genes found to be affected in E. coli following treatment with esculentin-1 (B1576701) derivatives, based on transcriptomic studies.
| Gene Category | Biological Process | Effect of Esculentin-1 Derivative Treatment |
| Biofilm Regulation | Formation and Dispersal | Induction of gene expression |
| Stress Response | Stringent Response, (p)ppGpp Metabolism | Induction of gene expression |
This table is generated based on findings from transcriptional analysis of E. coli O157:H7. nih.gov
Computational and In Silico Modeling
Computational and in silico modeling techniques have become indispensable tools in peptide research. These methods allow scientists to simulate and predict the behavior of molecules like this compound, providing insights that can be difficult to obtain through experimental methods alone.
Molecular Dynamics Simulations of Peptide-Membrane Interactions
Molecular Dynamics (MD) is a computational simulation method that analyzes the physical movements of atoms and molecules. researchgate.net In the study of antimicrobial peptides, MD simulations are used to model the complex and dynamic interactions between a peptide and a bacterial cell membrane at an atomistic level. chemrxiv.orgnih.gov These simulations can reveal how a peptide like this compound approaches, binds to, and disrupts the lipid bilayer of a target pathogen. nih.gov
The process involves creating a virtual model of the peptide and a segment of a bacterial membrane, often composed of lipids like dimyristoyl phosphatidylcholine (DMPC) and dimyristoyl phosphatidylglycerol (DMPG) to mimic bacterial membrane composition. mdpi.com The simulation then calculates the trajectories of atoms over time based on the forces between them. nih.gov This allows researchers to observe phenomena such as:
The initial binding of the peptide to the membrane surface.
The insertion of the peptide into the hydrophobic core of the membrane. nih.gov
The formation of pores or other structural disruptions in the membrane. researchgate.net
The influence of peptide concentration on its aggregation and membrane activity. mdpi.com
By visualizing these interactions, MD simulations provide crucial insights into the peptide's membrane-disrupting mechanism, which is central to its antimicrobial activity. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orgmedcraveonline.com The fundamental principle is that the structure of a molecule determines its properties and, consequently, its activity. QSAR models are powerful predictive tools used in drug discovery to design new molecules with enhanced potency and to predict the activity of unsynthesized compounds.
For this compound, a QSAR study would involve the following steps:
Data Set Assembly: A series of this compound analogues with modifications in their amino acid sequence would be synthesized and their antimicrobial activity (e.g., Minimum Inhibitory Concentration) would be experimentally determined. nih.gov
Descriptor Calculation: For each peptide analogue, a set of numerical values known as molecular descriptors is calculated. These descriptors quantify various physicochemical properties, such as size, hydrophobicity, charge distribution, and 3D shape. nih.gov
Model Development: Using statistical methods like multiple linear regression (MLR), a mathematical equation is generated that correlates the calculated descriptors with the measured biological activity. mdpi.com
Validation: The predictive power of the QSAR model is rigorously tested using both internal and external validation techniques to ensure its reliability. mdpi.com
A successful QSAR model can identify the key structural features of this compound that are critical for its function. This knowledge can then guide the rational design of new, more effective peptide-based therapeutic agents.
The table below illustrates the conceptual components of a QSAR model for predicting antimicrobial activity.
| Component | Description | Example |
| Dependent Variable | The biological activity being modeled. | -log(MIC) |
| Independent Variables | Calculated molecular descriptors. | Hydrophobicity, Net Charge, Helical Content |
| Mathematical Model | The equation relating descriptors to activity. | Activity = c₀ + c₁(descriptor₁) + c₂(descriptor₂) + ... |
| Statistical Metrics | Measures of the model's quality and predictivity. | R², Q², r²-prediction mdpi.com |
This table provides a conceptual framework for a QSAR study.
Preclinical Translational Research Avenues for Esculentin 1ara
Development of Next-Generation Antimicrobial Agents for Drug-Resistant Pathogens
The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. nih.govdzif.de Esculentin-1a (B1576700) and its analogs are being investigated as potent agents against these challenging pathogens. imrpress.comresearchgate.net Their primary mechanism of action involves disrupting the bacterial cell membrane, a mode of action that is less likely to induce resistance compared to conventional antibiotics that often target specific metabolic pathways. mdpi.comfrontiersin.org
Research has demonstrated the efficacy of Esculentin-1a derived peptides against a range of drug-resistant bacteria. For instance, derivatives have shown potent activity against both the free-living (planktonic) and biofilm forms of Pseudomonas aeruginosa, a notorious opportunistic pathogen, particularly in the context of cystic fibrosis and hospital-acquired infections. nih.govresearchgate.net Biofilms are structured communities of bacteria encased in a self-produced polymeric matrix, which confers significant protection against antibiotics. nih.gov The ability of these peptides to disrupt biofilms is a critical advantage. mdpi.comnih.gov
Studies have highlighted the potent in vitro anti-Pseudomonal activity of Esculentin-1a. medchemexpress.com Furthermore, a derivative of esculentin-1a, Esc(1-21), has demonstrated the ability to inhibit the regrowth of cells from Pseudomonas-treated biofilms and eliminate biofilm cells within a short timeframe. nih.gov The development of resistance to these peptides is considered difficult as it would necessitate drastic and potentially detrimental changes to the bacterial membrane composition. plos.org
Interactive Table: Antimicrobial Activity of Esculentin-1a Derivatives Against Drug-Resistant Pathogens.
| Derivative | Pathogen | Form | Key Finding |
|---|---|---|---|
| Esc(1-21) | Pseudomonas aeruginosa | Planktonic & Biofilm | Potent activity and membrane-perturbing effects. nih.govresearchgate.net |
| Esc(1-21) | Pseudomonas aeruginosa | Biofilm | Inhibits regrowth and eliminates biofilm cells. nih.gov |
| Esculentin-1a derived peptides | Pseudomonas aeruginosa | Biofilm on contact lenses | Disrupts biofilm and reduces bacterial adhesion upon immobilization. nih.gov |
| Esc(1-21)-1c | Pseudomonas aeruginosa | Planktonic | Synergizes with aztreonam (B1666516). nih.gov |
Synergistic Therapeutic Strategies
Combining Esculentin-1ARa and its derivatives with other antimicrobial agents is a promising strategy to enhance efficacy, reduce required dosages, and combat resistance. frontiersin.orgmdpi.com
Combination with Conventional Antibiotics (e.g., Aztreonam)
The synergistic effect of Esculentin-1a derived peptides with conventional antibiotics has been a key area of investigation. mdpi.comnih.gov For example, the diastereomer Esc(1-21)-1c has been shown to act synergistically with aztreonam to inhibit the growth and kill Pseudomonas aeruginosa cells. nih.govnih.gov This combination is particularly relevant for treating infections in cystic fibrosis patients, where P. aeruginosa is a common and difficult-to-eradicate pathogen. nih.gov The mechanism behind this synergy may involve the peptide's ability to permeabilize the bacterial membrane, thereby facilitating the entry of the conventional antibiotic into the cell. frontiersin.org
Another study demonstrated that a derivative of esculentin-1a, Esc(1-21), synergizes with colistin (B93849) to inhibit the growth of and kill multidrug-resistant Acinetobacter baumannii strains. mdpi.com This highlights the potential of these peptides to rejuvenate the efficacy of older antibiotics that have become less effective due to resistance.
Co-Administration with Natural Compounds (e.g., Essential Oils)
The combination of Esculentin-1a derivatives with natural compounds like essential oils is also being explored as a novel antimicrobial strategy. Essential oils are complex mixtures of volatile compounds from plants known for their antimicrobial properties. mdpi.comsrce.hr
A study investigating the combination of Esc(1-21) with essential oils from the Cymbopogon genus (lemongrass) found a synergistic effect against Escherichia coli O157:H7. mdpi.com This synergy was demonstrated through the inhibition of bacterial growth and biofilm formation. The combination treatment resulted in altered gene expression related to motility, biofilm formation, and stress responses in the bacteria, suggesting a multi-pronged attack. mdpi.com The interaction between the peptide and the essential oil components likely enhances the disruption of the bacterial cell membrane. mdpi.comsrce.hr The use of such combinations could offer a natural and effective alternative for combating pathogenic infections. mdpi.com
Applications in Regenerative Medicine and Tissue Repair (Focus on Cellular and In Vitro Models)
Beyond their direct antimicrobial effects, certain Esculentin-1a derivatives have shown potential in promoting tissue repair and regeneration, a critical aspect of treating infected wounds. plos.orgactasdermo.org
Research has shown that a derivative of esculentin-1a, esculentin-1a(1-21)NH2, can stimulate the migration of human keratinocytes (HaCaT cells) in in vitro wound healing assays. plos.org This effect, which is crucial for the re-epithelialization of skin wounds, was found to be more potent than that of the human cathelicidin (B612621) LL-37, a well-known wound healing promoter. plos.org The mechanism appears to involve the activation of the epidermal growth factor receptor (EGFR). plos.org
The ability of these peptides to both kill microbes and promote keratinocyte migration makes them particularly attractive for managing chronic, infected skin ulcers, which are often colonized by bacteria like P. aeruginosa. plos.org The development of biomaterials or scaffolds incorporating these peptides could provide a dual-action therapeutic approach for wound healing, simultaneously controlling infection and stimulating tissue regeneration. nih.govnih.gov
Interactive Table: Regenerative Properties of Esculentin-1a Derivatives in In Vitro Models.
| Derivative | Cell Type | Assay | Key Finding |
|---|---|---|---|
| Esculentin-1a(1-21)NH2 | Human HaCaT keratinocytes | In vitro re-epithelialization | Significantly stimulates cell migration. plos.org |
| Esculentin-1a(1-21)NH2 | Primary human epidermal keratinocytes | In vitro re-epithelialization | Preserves the migratory stimulatory activity. plos.org |
Future Directions in Esculentin 1ara Research
Elucidation of Additional Molecular Targets and Signaling Pathways
While the primary mechanism of action for many antimicrobial peptides (AMPs) involves the perturbation of microbial cell membranes, future research on Esculentin-1ARa must delve deeper into its interactions with both microbial and host cells. uniroma1.ituniroma1.it The primary killing mechanism of the related peptide derivative, Esculentin-1a(1-21), against Pseudomonas aeruginosa is through membrane disruption. uniroma1.it However, there is evidence that AMPs can also engage specific intracellular molecular targets. uniroma1.it
Future studies should aim to identify these potential intracellular targets within pathogenic microbes. A key area of investigation is the peptide's influence on bacterial virulence signaling pathways, such as the quorum sensing systems lasI and rhl. uniroma1.it Research on a derivative of Esculentin-1a (B1576700) indicated a reduction in the expression of these genes, suggesting a mechanism that extends beyond simple membrane lysis. uniroma1.it
Furthermore, the interaction of this compound with host cell signaling pathways warrants comprehensive investigation. A derivative, Esculentin-1a(1-21)NH2, has been shown to promote the migration of human keratinocytes by activating the epidermal growth factor receptor (EGFR) and the STAT3 protein. plos.org Exploring whether this compound engages similar or other pathways, such as the Rap1 or Notch signaling pathways, which have been implicated in the activity of other cationic peptides, could reveal novel therapeutic functions. semanticscholar.org
Advanced Structural Engineering for Enhanced Biocompatibility and Targeted Delivery
A significant hurdle in the therapeutic development of AMPs is overcoming limitations such as poor biostability against enzymatic degradation and potential cytotoxicity at higher concentrations. uniroma1.itnih.gov Advanced structural engineering of this compound is a critical future direction to address these challenges. Strategies could involve the substitution of natural amino acids with non-coded amino acids, such as α-aminoisobutyric acid, or the incorporation of D-amino acids to enhance resistance to proteases. nih.gov
Conjugation of the peptide to nanoparticles represents another promising avenue for improving its therapeutic profile. uniroma1.it For instance, loading Esculentin-1a derivatives onto poly(lactide-co-glycolide) (PLGA) nanoparticles has been shown to improve peptide transport through simulated cystic fibrosis mucus and enhance its efficacy in inhibiting P. aeruginosa growth over the long term. nih.gov Similarly, conjugation to gold nanoparticles has been found to significantly increase the activity of an Esculentin-1a fragment against both planktonic and biofilm forms of P. aeruginosa. uniroma1.it Future work should focus on designing and testing novel this compound-nanoparticle conjugates to optimize targeted delivery, particularly for applications like lung infections. nih.gov
Exploration of Novel Biological Activities Beyond Antimicrobial Functions
The biological activities of frog skin peptides are often multifaceted, extending beyond direct microbial killing. imrpress.com A key future direction for this compound research is the systematic exploration of these other potential functions.
A particularly promising area is wound healing. Research has demonstrated that Esculentin-1a(1-21)NH2 can significantly stimulate the migration of human keratinocytes, a critical process in skin re-epithelialization. plos.org This activity was found to be dependent on the epidermal growth factor receptor, highlighting a specific mechanism for its wound-healing properties. plos.org Investigating this compound for similar or even more potent pro-migratory and re-epithelialization effects is a logical next step. uniroma1.it
Additionally, other non-antimicrobial properties observed in related peptides, such as the detoxification of bacterial lipopolysaccharides (LPS), warrant investigation for this compound. uniroma1.it The potential for anti-inflammatory and anti-cancer activities, which have been noted for other frog-derived peptides like temporins, should also be explored. mdpi.com
Development of Robust In Vivo Models for Preclinical Efficacy and Mechanism Studies
To translate the potential of this compound into viable therapeutic strategies, the development and use of robust, non-human, non-clinical in vivo models is essential. These models are critical for evaluating preclinical efficacy and further elucidating mechanisms of action in a complex biological environment.
Based on the potent activity of its derivatives against P. aeruginosa, a key model would be a mouse model of acute lung infection. uniroma1.it Previous studies using such a model demonstrated that a single intratracheal administration of Esculentin-1a derivative-loaded nanoparticles led to a significant (3-log) reduction in the pulmonary bacterial burden over 36 hours. nih.gov Establishing similar models for this compound would allow for rigorous testing of its efficacy, particularly when formulated with advanced delivery systems. uniroma1.itnih.gov
Furthermore, to investigate potential anti-inflammatory properties, a zymosan-induced peritonitis model in mice, which has been used to study other peptides, could be adapted. mdpi.com These preclinical animal models provide an indispensable platform for assessing the peptide's activity and behavior before any consideration for clinical development.
Integration of Multi-Omics Approaches for Comprehensive Biological Understanding
To achieve a holistic understanding of this compound's biological impact, future research must integrate multi-omics approaches. azolifesciences.com These technologies—including genomics, transcriptomics, proteomics, and metabolomics—allow for a comprehensive analysis of the complex molecular interactions between the peptide, target pathogens, and host systems. thermofisher.comnih.gov
By applying transcriptomics (RNA sequencing) and proteomics, researchers can simultaneously map the global changes in gene and protein expression within bacteria upon exposure to this compound. This can move beyond single-pathway analysis to reveal the entire network of cellular processes affected by the peptide. frontlinegenomics.com
Similarly, applying these techniques to host cells can provide deep insights into the mechanisms behind its immunomodulatory or wound-healing activities. nih.gov The integration of these large-scale datasets enables a systems-biology perspective, helping to identify novel targets, uncover complex mechanisms, and discover potential biomarkers for the peptide's activity. thermofisher.comfrontlinegenomics.com This comprehensive approach is fundamental to fully understanding and exploiting the therapeutic potential of this compound. azolifesciences.com
Q & A
Q. What experimental protocols are recommended for isolating and purifying Esculentin-1ARa from natural sources?
To isolate this compound, researchers should prioritize protocols combining size-exclusion chromatography and reverse-phase HPLC to ensure purity. For reproducible results, include controls such as spiked samples to validate recovery rates and use mass spectrometry (MALDI-TOF or ESI-MS) for molecular weight confirmation . Detailed protocols must specify buffer compositions, column parameters, and gradient conditions to enable replication .
Q. How should researchers design in vitro assays to assess this compound’s antimicrobial activity?
Standardize assays using broth microdilution (CLSI guidelines) with Gram-negative and Gram-positive bacterial strains. Include minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) measurements. Address solvent interference by testing peptide stability in assay media via circular dichroism or fluorescence spectroscopy . Report negative controls (e.g., solvent-only wells) and statistical validation (e.g., triplicate runs with standard deviations) .
Q. What are the best practices for validating this compound’s cytotoxicity in mammalian cell lines?
Use a tiered approach:
- Initial screening : MTT or resazurin assays on immortalized cell lines (e.g., HEK-293) to estimate IC₅₀ values.
- Secondary validation : Primary cell models (e.g., human erythrocytes) to assess hemolytic activity.
- Mechanistic analysis : Flow cytometry for apoptosis/necrosis markers (Annexin V/PI staining) . Ensure data reproducibility by adhering to OECD guidelines for cell viability assays and reporting inter-experimental variability .
Advanced Research Questions
Q. How can contradictory data on this compound’s efficacy in biofilm disruption be resolved?
Contradictions often arise from methodological variability. To harmonize findings:
- Standardize biofilm models (e.g., Pseudomonas aeruginosa static vs. flow-cell systems).
- Quantify biomass via crystal violet staining and metabolic activity via ATP assays.
- Use confocal microscopy with live/dead staining to visualize biofilm architecture post-treatment . Statistical meta-analysis of published datasets can identify confounding variables (e.g., peptide concentration, exposure time) .
Q. What strategies optimize this compound’s stability in physiological conditions for in vivo studies?
- Chemical modification : PEGylation or D-amino acid substitution to reduce proteolytic degradation .
- Formulation : Encapsulation in liposomes or nanoparticles to enhance serum stability. Validate stability via HPLC and circular dichroism under simulated physiological conditions (e.g., 37°C, pH 7.4, presence of proteases) . Preclinical trials should include pharmacokinetic profiling (half-life, biodistribution) .
Q. How can computational modeling improve the design of this compound analogs with enhanced selectivity?
- Structure-activity relationship (SAR) analysis : Use molecular dynamics simulations to identify residues critical for membrane interaction.
- Machine learning : Train models on existing peptide libraries to predict toxicity and efficacy. Validate predictions via in vitro assays and compare with wild-type peptide . Tools like GROMACS or Rosetta should be cited with version numbers for reproducibility .
Q. What methodologies address conflicting reports on this compound’s synergy with conventional antibiotics?
- Checkerboard assays : Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5).
- Mechanistic studies : Use fluorescent probes (e.g., DiSC₃(5)) to monitor membrane depolarization in combination therapies.
- Resistance induction assays : Serial passage experiments to assess if synergy delays resistance emergence . Report statistical power analysis to ensure robustness .
Methodological Guidelines
- Data transparency : Raw datasets (e.g., MIC values, cytotoxicity curves) must be uploaded to repositories like Zenodo or Figshare, with DOIs provided .
- Statistical rigor : Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions and correct for multiple comparisons (e.g., Bonferroni) .
- Reproducibility : Document equipment calibration (e.g., spectrophotometer wavelength accuracy) and batch numbers for critical reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
